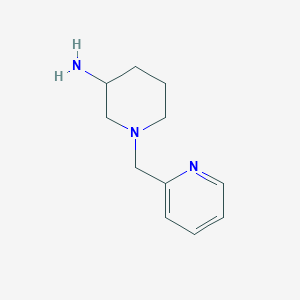
1-(2-pyridinylmethyl)-3-piperidinamine
描述
1-(2-pyridinylmethyl)-3-piperidinamine, also known as NMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NMP is a selective norepinephrine reuptake inhibitor, which means it can increase the levels of norepinephrine in the brain. This neurotransmitter is involved in a variety of physiological processes, including mood regulation, attention, and stress response. In
作用机制
1-(2-pyridinylmethyl)-3-piperidinamine works by selectively inhibiting the reuptake of norepinephrine, which increases the amount of this neurotransmitter in the synaptic cleft. This leads to increased activation of norepinephrine receptors, which can improve mood, attention, and cognitive function. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to have some affinity for dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-pyridinylmethyl)-3-piperidinamine are primarily related to its ability to increase norepinephrine levels in the brain. This can lead to increased activation of the sympathetic nervous system, which can result in increased heart rate, blood pressure, and respiratory rate. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to increase the release of dopamine in certain brain regions, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-(2-pyridinylmethyl)-3-piperidinamine in lab experiments is that it is a selective norepinephrine reuptake inhibitor, which means it can be used to specifically target this neurotransmitter system. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been extensively studied in preclinical models, which means there is a wealth of data available on its pharmacology and potential therapeutic applications. However, one limitation of using 1-(2-pyridinylmethyl)-3-piperidinamine in lab experiments is that it has not yet been approved for clinical use, which means there may be some regulatory hurdles to overcome if it is to be used in human studies.
未来方向
There are several potential future directions for research on 1-(2-pyridinylmethyl)-3-piperidinamine. One area of interest is its potential therapeutic applications in depression and anxiety. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to have analgesic effects, which makes it a potential treatment for chronic pain. Finally, there is some evidence to suggest that 1-(2-pyridinylmethyl)-3-piperidinamine may be effective in treating ADHD, although further research is needed to confirm this. Overall, 1-(2-pyridinylmethyl)-3-piperidinamine is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of neurological and psychiatric disorders.
科学研究应用
1-(2-pyridinylmethyl)-3-piperidinamine has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(2-pyridinylmethyl)-3-piperidinamine has been shown to increase norepinephrine levels in the brain, which can improve mood and cognitive function. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to have analgesic effects, making it a potential treatment for chronic pain.
属性
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-4-3-7-14(8-10)9-11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFVUJFAQEPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




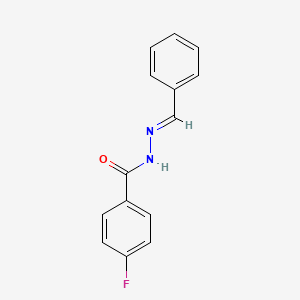
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B3839520.png)
![3-(3-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839522.png)
![N-[4-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B3839534.png)
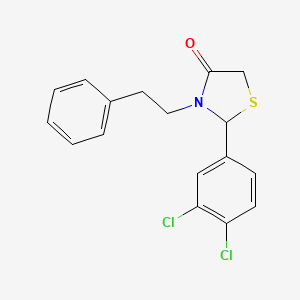
![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
methanone](/img/structure/B3839568.png)
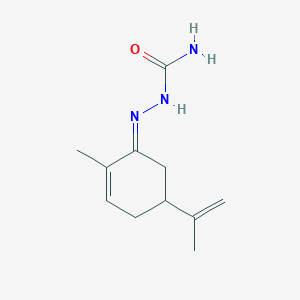
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
![4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B3839593.png)
![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)
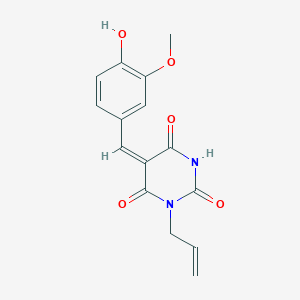
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)